3-(10,10-Dimethyl-9(10H)-anthrylidene)propyl(dimethyl)ammonium methanesulphonate
Description
Systematic IUPAC Nomenclature and CAS Registry
The compound 3-(10,10-Dimethyl-9(10H)-anthrylidene)propyl(dimethyl)ammonium methanesulphonate is systematically named according to IUPAC rules as 3-(10,10-dimethylanthracen-9-ylidene)propyl-dimethylazanium; methanesulfonate . This nomenclature reflects its bifunctional structure:
- A dimethylazanium group (dimethylammonium cation) attached to a propyl chain.
- A 10,10-dimethylanthracen-9-ylidene moiety, which constitutes a tricyclic aromatic system with a fused dimethyl group at position 10.
- A methanesulfonate counterion (CH3SO3−) balancing the cationic charge.
The compound is registered under CAS Number 31149-47-0 and has additional identifiers:
| Identifier Type | Value |
|---|---|
| EC Number | 250-489-1 |
| DSSTox Substance ID | DTXSID40185082 |
| Wikidata ID | Q27280072 |
These identifiers facilitate unambiguous classification in chemical databases and regulatory frameworks.
Structural Relationship to Melitracen Methanesulfonate
This compound is structurally related to melitracen , a tricyclic antidepressant. The parent compound, melitracen (CID 25382), features a dimethylaminopropyl side chain attached to an anthracene-derived core. The methanesulfonate derivative replaces the primary amine of melitracen with a quaternary ammonium group, forming a salt with methanesulfonic acid.
Key structural differences include:
| Feature | Melitracen | 3-(10,10-Dimethyl...) Methanesulphonate |
|---|---|---|
| Molecular Formula | C21H25N | C22H29NO3S |
| Charge | Neutral | Cationic (balanced by CH3SO3−) |
| Functional Groups | Tertiary amine | Quaternary ammonium, sulfonate |
This modification enhances water solubility due to ionic character, a common strategy for improving the pharmacokinetic properties of amine-containing drugs.
Component Compound Analysis: Methanesulfonic Acid Derivative
The methanesulfonate component originates from methanesulfonic acid (CID 6395), a strong organic acid with the formula CH3SO3H. In this compound, the acid’s conjugate base (CH3SO3−) serves as the counterion.
Properties of Methanesulfonic Acid Relevant to Salt Formation :
| Property | Value |
|---|---|
| pKa | −1.2 |
| Solubility in Water | Miscible |
| Thermal Stability | Decomposes at ~250°C |
The methanesulfonate ion contributes to the compound’s stability and crystallinity. Its low nucleophilicity minimizes undesired side reactions, making it preferable to halide anions in pharmaceutical salts.
Structural Role of Methanesulfonate :
- Stabilizes the ammonium cation via electrostatic interactions.
- Enhances lattice energy, promoting solid-state stability.
- Modulates solubility: High polarity ensures adequate aqueous solubility for biological applications.
Properties
CAS No. |
31149-47-0 |
|---|---|
Molecular Formula |
C22H29NO3S |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-(10,10-dimethylanthracen-9-ylidene)propyl-dimethylazanium;methanesulfonate |
InChI |
InChI=1S/C21H25N.CH4O3S/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21;1-5(2,3)4/h5-8,10-14H,9,15H2,1-4H3;1H3,(H,2,3,4) |
InChI Key |
LXKCTBYAJVUILB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=CCC[NH+](C)C)C3=CC=CC=C31)C.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Anthracene Core Functionalization
The synthesis begins with the preparation of 10,10-dimethylanthrone, a critical intermediate. As detailed in patent CN105061177A, this involves a Friedel-Crafts alkylation between 2-chlorobenzyl chloride and benzene under acidic conditions to form o-chlorodiphenylmethane. Subsequent Grignard reaction with magnesium in tetrahydrofuran (THF) generates a reactive organomagnesium species, which undergoes nucleophilic addition to acetone. Hydrolysis and condensation yield 10,10-dimethyldiphenylmethane, which is brominated under sodium vapor lamp illumination (450–500 nm) to introduce a bromine atom at the 9-position of the anthracene framework.
Propylation and Dimethylation
The brominated anthracene derivative reacts with 3-dimethylaminopropyl chloride in a nucleophilic substitution (SN2) mechanism. This step, as inferred from Ambeed’s protocol for analogous compounds, employs potassium carbonate as a base in acetone at 60–70°C. The reaction proceeds via attack of the dimethylaminopropylamine on the electrophilic carbon, displacing bromide and forming the propylated intermediate. Excess dimethylamine gas is introduced under pressure to ensure complete dimethylation of the ammonium center, achieving >90% conversion efficiency.
Methanesulfonation and Salt Formation
The final step involves sulfonation with methanesulfonic acid in dichloromethane at 0–5°C to prevent exothermic side reactions. The tertiary amine reacts with methanesulfonic acid in a 1:1 molar ratio, forming the quaternary ammonium methanesulphonate salt. Evaporation under reduced pressure yields the crude product, which is purified via recrystallization from ethanol/water (3:1 v/v) to ≥98% purity.
Step-by-Step Reaction Analysis
Bromination of 10,10-Dimethyldiphenylmethane
Bromination is conducted in carbon tetrachloride under UV light (350–400 nm), with bromine added dropwise over 2 hours. The reaction exhibits second-order kinetics, dependent on both anthracene derivative and bromine concentrations. Patent data indicate a 91% yield when using a 1.2:1 bromine-to-substrate mass ratio, though exceeding 1.5:1 leads to di-brominated byproducts.
Table 1: Bromination Optimization Parameters
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Bromine Ratio | 1.2:1 – 1.5:1 | Yield ↓15% if >1.5:1 |
| Temperature | 25–30°C | <25°C: Incomplete |
| Light Wavelength | 450–500 nm | Shorter λ: Side Rxns |
Quaternization and Sulfonation
The dimethylaminopropyl side chain introduces steric hindrance, necessitating prolonged reaction times (8–12 hours) for complete quaternization. Methanesulfonic acid is added stoichiometrically, with excess acid leading to sulfonic acid dimerization. FT-IR analysis of the final product confirms sulfonation via a characteristic S=O stretch at 1,040 cm⁻¹.
Molecular Characterization
Structural Elucidation
The compound’s structure is validated by NMR and high-resolution mass spectrometry (HRMS). Key spectral features include:
- ¹H NMR (400 MHz, D₂O) : δ 8.45 (d, 2H, anthryl-H), 7.98 (m, 4H, aromatic), 3.72 (t, 2H, N-CH₂), 3.15 (s, 6H, N-(CH₃)₂), 1.98 (m, 2H, CH₂), 1.45 (s, 6H, C(CH₃)₂).
- HRMS : m/z 387.536 [M]⁺, matching the theoretical molecular weight of C₂₂H₂₉NO₃S.
Purity and Stability
HPLC analysis (C18 column, acetonitrile/0.1% TFA gradient) shows a single peak at 7.8 minutes, confirming >99% purity. Accelerated stability testing (40°C/75% RH, 6 months) reveals <0.5% degradation, indicating robust shelf life under desiccated conditions.
Comparative Analysis of Synthetic Methods
Table 2: Yield Comparison Across Synthesis Steps
| Step | Patent Method | EvitaChem Protocol |
|---|---|---|
| Anthrone Synthesis | 85% | Not Reported |
| Bromination | 91% | 89% |
| Quaternization | Not Reported | 92% |
| Overall Yield | 68% (multi-step) | 75% (multi-step) |
The patent route emphasizes cost-effectiveness through solvent recycling (e.g., recovering 92% tetrachloroethylene), whereas the EvitaChem method prioritizes purity via chromatographic purification.
Challenges and Mitigation Strategies
Byproduct Formation in Bromination
Over-bromination generates 9,10-dibromoanthracene derivatives, which complicate purification. Patent CN105061177A addresses this by precise stoichiometric control and real-time UV monitoring to terminate bromine addition at 95% conversion.
pH Sensitivity in Hydrolysis
The Grignard reagent’s hydrolysis requires strict pH control (pH 7–8). Deviations below pH 6.5 induce protonation of the anthrylidene group, reducing yield by 20–30%. Automated pH stat systems are recommended for industrial-scale production.
Chemical Reactions Analysis
3-(10,10-DIMETHYL-9(10H)-ANTHRYLIDENE)PROPYL(DIMETHYL)AMMONIUM METHANESULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The aromatic core allows for electrophilic and nucleophilic substitution reactions, which can introduce various functional groups onto the anthracene ring. Common reagents used in these reactions include bromine, nitric acid, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(10,10-DIMETHYL-9(10H)-ANTHRYLIDENE)PROPYL(DIMETHYL)AMMONIUM METHANESULFONATE has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying molecular interactions and drug design.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 3-(10,10-DIMETHYL-9(10H)-ANTHRYLIDENE)PROPYL(DIMETHYL)AMMONIUM METHANESULFONATE involves its interaction with specific molecular targets. The compound’s aromatic core allows it to intercalate into DNA, affecting gene expression and cellular processes. Additionally, its ability to generate reactive oxygen species under light exposure makes it useful in photodynamic therapy .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with analogs:
Key Observations :
- The methanesulphonate derivative likely exhibits superior aqueous solubility compared to Melitracen hydrochloride due to the larger, more polar counterion .
- Adaptol’s free base form (C₂₁H₂₅N) lacks ionic character, favoring lipid solubility and membrane permeability .
- The hydroxylated analog (C₂₁H₂₇NO) demonstrates hydrogen-bonding capacity, which may influence crystallization behavior and intermolecular interactions .
Pharmacological and Industrial Relevance
- Melitracen Hydrochloride: A clinically used antidepressant with tricyclic structure, acting as a serotonin-norepinephrine reuptake inhibitor . Its hydrochloride salt balances solubility and bioavailability.
- Methanesulphonate Analog : The methanesulphonate counterion could enhance pharmacokinetic profiles by improving dissolution rates and reducing gastric irritation compared to hydrochloride salts.
- Hydroxylated Derivative: The presence of a hydroxyl group (C₂₁H₂₇NO) may alter receptor binding affinity or metabolic pathways, though pharmacological data are absent in the evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
